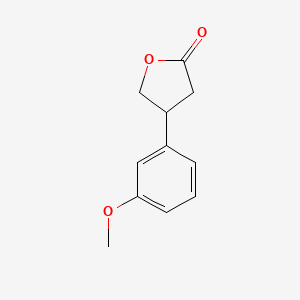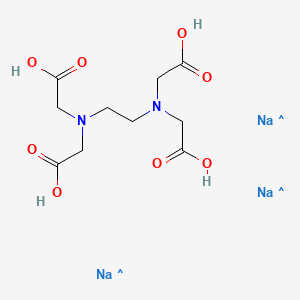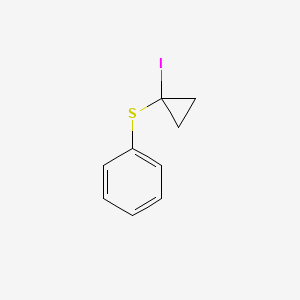![molecular formula C5H9ClN2O2 B8368454 2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B8368454.png)
2-[(2-chloroacetyl)-methylamino]acetamide
Vue d'ensemble
Description
Alpha-CHLOROACETYLSARCOSINAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a chloroacetyl group attached to the sarcosinamide moiety, which imparts distinct chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chloroacetyl)-methylamino]acetamide typically involves the reaction of sarcosine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually maintained at a low temperature to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-CHLOROACETYLSARCOSINAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Alpha-CHLOROACETYLSARCOSINAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-chloroacetyl)-methylamino]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can result in the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
- Chloroacetylglycine
- Chloroacetylalanine
- Chloroacetylproline
Comparison: Compared to these similar compounds, 2-[(2-chloroacetyl)-methylamino]acetamide exhibits unique reactivity due to the presence of the sarcosinamide moiety. This structural feature enhances its potential for specific biological interactions and applications. Additionally, the compound’s distinct chemical properties make it a valuable tool in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C5H9ClN2O2 |
|---|---|
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
2-[(2-chloroacetyl)-methylamino]acetamide |
InChI |
InChI=1S/C5H9ClN2O2/c1-8(3-4(7)9)5(10)2-6/h2-3H2,1H3,(H2,7,9) |
Clé InChI |
UJPDOTQYWSVMJB-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)N)C(=O)CCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Chlorophenyl)-(1,4-dioxa-spiro[4.5]dec-8-yl]-dimethylamine](/img/structure/B8368409.png)
![6-(3,5-Dimethylphenyl)sulfanyl-5-ethyl-1-[[4-(hydroxymethyl)cyclopenten-1-yl]methyl]pyrimidine-2,4-dione](/img/structure/B8368415.png)




![5-Chloro-2-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]pentanoic acid](/img/structure/B8368446.png)


